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Compound of Interest

Compound Name: 7-Demethyl Ivabradine

Cat. No.: B601733 Get Quote

7-Demethyl Ivabradine, chemically known as (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-

1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-

benzo[d]azepin-2-one, is a crucial molecule in the landscape of pharmaceutical analysis and

development.[1][2] As a significant metabolite and potential process-related impurity in the

manufacturing of Ivabradine, a medication used for the symptomatic treatment of stable angina

pectoris and heart failure, the availability of high-purity 7-Demethyl Ivabradine is essential for

analytical method development, validation, and quality control of the final drug product.[1][3]

This guide provides a comprehensive overview of plausible synthetic pathways for 7-Demethyl
Ivabradine, designed for researchers, scientists, and drug development professionals. The

methodologies described herein are based on established principles of organic chemistry and

analogous transformations reported in the scientific literature.

Proposed Synthetic Pathways: A Dual Approach
The synthesis of 7-Demethyl Ivabradine can be approached from two primary strategic

directions: a late-stage demethylation of an advanced intermediate or Ivabradine itself, and an

early-stage synthesis involving the construction of a pre-functionalized phenolic benzazepine

core.

Pathway 1: Late-Stage Selective O-Demethylation
This approach leverages the well-established synthetic routes to Ivabradine, introducing the

critical demethylation step at a later stage. The core challenge of this pathway lies in the
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selective cleavage of the aryl methyl ether at the 7-position of the benzazepine ring without

affecting the other methoxy groups or the tertiary amine functionality.

Rationale for Reagent Selection
The choice of a demethylating agent is critical. Reagents such as boron tribromide (BBr₃) are

highly effective for cleaving aryl methyl ethers but can be aggressive and may interact with

other functional groups.[4] A milder and more selective approach might involve the use of

aluminum chloride (AlCl₃) in combination with a nucleophile like ethanethiol or sodium iodide,

or the use of hydrobromic acid (HBr).[5][6] For the purpose of this guide, we will focus on a

Lewis acid-mediated approach, which offers a balance of reactivity and selectivity.

Visualizing the Pathway
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Caption: Late-stage synthesis of 7-Demethyl Ivabradine via selective demethylation.

Experimental Protocol: Late-Stage Demethylation
Step 1: Synthesis of Ivabradine

The synthesis of Ivabradine is well-documented and typically involves the coupling of two key

intermediates: 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one and (S)-N-
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[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine.[7]

Reaction: A mixture of 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one,

(S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine, and a suitable base

(e.g., potassium carbonate) in a solvent such as acetonitrile is stirred at an elevated

temperature.

Work-up: After completion of the reaction (monitored by HPLC), the mixture is filtered, and

the solvent is removed under reduced pressure. The crude product is then purified by

column chromatography to yield Ivabradine.

Step 2: Selective O-Demethylation of Ivabradine

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet, dissolve Ivabradine (1 equivalent) in anhydrous

dichloromethane (DCM).

Cooling: Cool the solution to 0 °C using an ice bath.

Reagent Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) to the

stirred solution, followed by the dropwise addition of ethanethiol (3 equivalents).

Reaction: Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room

temperature, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a cooled

aqueous solution of 1M HCl.

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine

the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 7-
Demethyl Ivabradine.
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Parameter Value

Starting Material Ivabradine

Key Reagents Aluminum Chloride (AlCl₃), Ethanethiol

Solvent Dichloromethane (DCM)

Temperature 0 °C to Room Temperature

Reaction Time 2-6 hours (monitored)

Purification Column Chromatography

Pathway 2: Early-Stage Synthesis with a Phenolic
Benzazepine Core
This more convergent approach involves the synthesis of a 7-hydroxy-8-methoxy-benzazepine

intermediate, which is then coupled with the side chain precursor. This strategy avoids the

potential for side reactions associated with demethylating a complex molecule like Ivabradine.

However, it necessitates a protecting group strategy for the phenolic hydroxyl group during the

synthesis.

Rationale for Protecting Group Selection
The phenolic hydroxyl group is acidic and nucleophilic, and therefore requires protection during

subsequent alkylation steps. A benzyl (Bn) or a silyl ether (e.g., TBDMS) protecting group

would be suitable. For this guide, we will utilize a benzyl protecting group due to its stability

under basic conditions and its ease of removal via hydrogenolysis.
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Caption: Convergent synthesis of 7-Demethyl Ivabradine via a protected phenolic

intermediate.

Experimental Protocol: Early-Stage Synthesis
Step 1: Synthesis of 7-Benzyloxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

This intermediate can be synthesized from a suitably protected phenethylamine derivative

through a multi-step process involving cyclization to form the benzazepine ring system.

Step 2: Alkylation of the Protected Benzazepine

Preparation: To a solution of 7-benzyloxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-

one (1 equivalent) in anhydrous DMF, add sodium hydride (NaH, 1.2 equivalents) portion-

wise at 0 °C under a nitrogen atmosphere.

Reaction: Stir the mixture for 30 minutes, then add 1-bromo-3-chloropropane (1.5

equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined

organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the

crude product by column chromatography.

Step 3: Coupling with the Amine Side Chain

Halogen Exchange: Convert the terminal chloride of the alkylated benzazepine to an iodide

by treating it with sodium iodide in acetone to increase its reactivity.

Coupling: React the resulting iodo-intermediate with (S)-N-[(4,5-dimethoxybenzocyclobut-1-

yl)-methyl]-N-(methyl)amine (1 equivalent) in the presence of potassium carbonate in

acetonitrile at reflux.

Purification: After work-up as described in Pathway 1, purify the crude product to obtain the

protected 7-Demethyl Ivabradine.

Step 4: Deprotection
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Hydrogenolysis: Dissolve the protected 7-Demethyl Ivabradine in methanol or ethanol. Add

10% Palladium on carbon (Pd/C) catalyst.

Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at

room temperature until the reaction is complete (monitored by TLC/HPLC).

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the

catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield 7-
Demethyl Ivabradine.

Parameter Value

Key Intermediate 7-Benzyloxy-8-methoxy-benzazepinone

Protecting Group Benzyl (Bn)

Alkylation Reagent 1-Bromo-3-chloropropane

Coupling Partner
(S)-N-[(4,5-Dimethoxybenzocyclobut-1-yl)-

methyl]-N-(methyl)amine

Deprotection Catalytic Hydrogenolysis (H₂, Pd/C)

Purification Column Chromatography at intermediate steps

Precursor Synthesis and Availability
The key precursors for both pathways are derivatives of benzazepinone and

benzocyclobutane. While some of these are commercially available, others may need to be

synthesized. The synthesis of (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-

(methyl)amine is a chiral synthesis that often involves resolution or asymmetric synthesis to

obtain the desired enantiomer.[8][9] The synthesis of the benzazepinone core typically starts

from substituted phenethylamines.[3]

Characterization and Quality Control
The final product, 7-Demethyl Ivabradine, and all key intermediates should be thoroughly

characterized to confirm their identity and purity. Standard analytical techniques include:
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High-Performance Liquid Chromatography (HPLC): To determine purity and quantify

impurities.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm

the chemical structure.

Conclusion
This technical guide has outlined two robust and scientifically sound, albeit hypothetical,

synthetic pathways for the preparation of 7-Demethyl Ivabradine. The late-stage

demethylation offers a more direct route if selectivity can be controlled, while the early-stage

synthesis provides a more controlled, convergent approach. The choice of pathway will depend

on the specific capabilities of the laboratory, the availability of starting materials, and the

desired scale of the synthesis. The protocols and strategies presented here provide a solid

foundation for researchers and drug development professionals to produce this important

analytical standard.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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